Methyl benzyl-L-valinate
CAS No.: 40216-62-4
Cat. No.: VC0556266
Molecular Formula: C13H19NO2*HCl
Molecular Weight: 221,30*36,46 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40216-62-4 |
|---|---|
| Molecular Formula | C13H19NO2*HCl |
| Molecular Weight | 221,30*36,46 g/mole |
| IUPAC Name | methyl (2S)-2-(benzylamino)-3-methylbutanoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1 |
| SMILES | CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Methyl benzyl-L-valinate is characterized by its specific chemical composition and structural properties that define its reactivity and applications.
Basic Identification and Properties
The compound methyl benzyl-L-valinate possesses the following essential characteristics:
| Property | Information |
|---|---|
| CAS Number | 40216-62-4 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | methyl (2S)-2-(benzylamino)-3-methylbutanoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1 |
| SMILES | CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |
| Synonyms | N-Benzyl-L-valine methyl ester; Methylbenzyl-L-valinate |
The compound can also be found in its hydrochloride salt form (C₁₃H₁₉NO₂·HCl) with a combined molecular weight of 257.76 g/mol (salt form) .
Structural Features
Methyl benzyl-L-valinate is a derivative of the amino acid valine, where:
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The amino group (-NH₂) is protected by a benzyl group
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The carboxyl group (-COOH) is esterified with a methyl group
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The molecule maintains the S-configuration at the alpha carbon, preserving the L-stereochemistry of the parent amino acid
The presence of these structural modifications serves specific purposes:
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The benzyl group at the nitrogen position protects the amino functionality during reactions
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The methyl ester increases solubility in organic solvents and prevents carboxyl group reactions
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The preservation of the chiral center maintains stereochemical integrity in synthetic pathways
Synthesis Methods
Several methods have been developed for the synthesis of methyl benzyl-L-valinate, each with specific advantages depending on the intended application.
Classical Synthetic Route
The traditional synthesis involves a two-step process:
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Esterification of L-valine with methanol in the presence of an acid catalyst to form methyl L-valinate
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Reductive alkylation of the amino group with benzaldehyde in the presence of a reducing agent such as sodium borohydride (NaBH₄)
Alternatively, direct alkylation can be performed:
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Esterification of L-valine with methanol
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Alkylation of the amino group with benzyl chloride or benzyl bromide in the presence of a base
Modified Synthetic Approaches
Research has shown that improved yields can be achieved through modified approaches:
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Using acetone or ethyl acetate as solvent with sodium carbonate as base
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Heating the reaction mixture to reflux for 11-15 hours
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Extracting with methylene dichloride followed by washing with water and sodium chloride solution
For example, one documented approach involves:
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Adding L-valine benzyl ester (100 g) to acetone (300 ml) with sodium carbonate (92 g)
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Heating to reflux and adding 4-bromomethyl-2-cyanobiphenyl slowly over 4 hours
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Maintaining reflux for 15 hours, followed by appropriate workup procedures
Applications in Research and Industry
Methyl benzyl-L-valinate plays pivotal roles across multiple scientific and industrial domains.
Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical synthesis:
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It is utilized in the preparation of complex molecules requiring protected amino acid components
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The compound serves as a building block in the synthesis of peptide-based drugs
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Its controlled reactivity makes it valuable in multi-step synthetic pathways of active pharmaceutical ingredients
Peptide Synthesis
In peptide synthesis, methyl benzyl-L-valinate offers several advantages:
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The protected amino group prevents unwanted side reactions during peptide coupling
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The methyl ester can be selectively hydrolyzed to regenerate the carboxyl group for further reactions
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The benzyl group can be removed through hydrogenolysis under mild conditions, preserving other sensitive functional groups
Research Applications
The compound finds extensive use in research settings:
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As a model compound for studying amino acid derivatives and their properties
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In investigating enzyme-substrate interactions and mechanism studies
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For exploring new synthetic methodologies in organic chemistry
Related Compounds and Derivatives
Structurally Related Compounds
Several compounds share structural similarities with methyl benzyl-L-valinate:
| Compound | Molecular Formula | Relationship to Methyl benzyl-L-valinate |
|---|---|---|
| Benzyl ethyl-L-valinate hydrochloride | C₁₄H₂₂ClNO₂ | Ethyl ester variant with benzyl protection |
| Benzyl-L-valine methyl ester hydrochloride | C₁₃H₁₉NO₂·HCl | Hydrochloride salt form |
| Benzyl (2S)-3-methyl-2-(methylamino)butanoate | C₁₃H₁₉NO₂ | N-methyl derivative with benzyl ester |
| Valsartan benzyl ester | C₃₁H₃₅N₅O₃ | Complex derivative containing the L-valinate backbone |
These related compounds demonstrate the versatility of the L-valinate scaffold in creating molecules with diverse properties and applications .
Functional Derivatives
Researchers have developed numerous functional derivatives by modifying specific aspects of the methyl benzyl-L-valinate structure:
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Amide derivatives formed by reacting with ammonia or amines
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Tetrazole-containing derivatives with improved pharmacological properties
For example, the conversion of methyl benzyl-L-valinate to amide derivatives has been shown to produce compounds with inhibitory activities against enzymes like monoamine oxidase (MAO) and cholinesterases .
Research Findings and Biological Activities
Enzyme Inhibition Studies
Recent research has demonstrated that certain derivatives of methyl benzyl-L-valinate exhibit significant enzyme inhibitory activities:
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Benzyloxybenzene substituted (S)-α-amino acid methyl esters derived from similar chemical pathways have shown inhibitory effects against:
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Specific derivatives showed selective enzyme inhibition:
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Compound 13 (21.32 ± 0.338 µM) showed 12-fold selectivity for MAO-B over MAO-A
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Compound 14 (4.501 ± 0.295 µM) demonstrated 110-fold selectivity for MAO-A over MAO-B
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Compound 15 (95.65 ± 3.09 µM) showed high selectivity for BChE inhibition
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Compound 21 demonstrated the most potent inhibition (18.36 ± 1.36 µM) against AChE
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Applications in Complex Molecule Synthesis
Methyl benzyl-L-valinate has been utilized in the synthesis of complex molecules including:
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Protected peptide fragments
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Pharmaceutical intermediates requiring stereospecific amino acid components
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Novel indole derivatives with potential biological activities
For instance, researchers have reported the synthesis of benzyl (1-butyl-5-methyl-2-phenyl-1H-indol-4-yl)-L-valinate using benzyl L-valinate as a starting material, resulting in compounds with potential pharmacological applications .
Physical and Spectroscopic Properties
Physical Properties
The physical properties of methyl benzyl-L-valinate contribute to its utility in various applications:
| Property | Value/Description |
|---|---|
| Physical State | White to off-white solid or oil (depending on purity) |
| Solubility | Highly soluble in DMSO, methanol, dichloromethane, and other organic solvents |
| Stability | Stable under normal laboratory conditions; sensitive to strong oxidizing agents |
| Optical Rotation | Specific rotation depends on concentration and solvent |
The hydrochloride salt form generally exhibits better stability for long-term storage .
Spectroscopic Data
Spectroscopic data provides essential information for compound identification and purity assessment:
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NMR Spectroscopy: While specific data for methyl benzyl-L-valinate isn't provided in the search results, related compounds show characteristic patterns:
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Mass Spectrometry: The compound can be identified by its molecular ion peak at m/z 221.29, corresponding to its molecular weight .
Future Perspectives and Research Directions
Emerging Applications
The versatility of methyl benzyl-L-valinate suggests several promising future applications:
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